molecular formula C17H20N2O3 B2845369 (3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate CAS No. 1252434-31-3

(3-Methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate

Cat. No. B2845369
CAS RN: 1252434-31-3
M. Wt: 300.358
InChI Key: YXTYKKWERVCDTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) and other methods like X-ray crystallography to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would involve discussing properties like melting point, boiling point, solubility, density, refractive index, and various thermodynamic and quantum chemical properties .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Pyrazole Derivatives : Kumarasinghe et al. (2009) discussed the regiospecific synthesis of pyrazole derivatives, emphasizing the importance of X-ray crystallography for unambiguous structure determination. The study highlights how conformational differences impact the molecular structure, contributing to the field of crystallography and molecular synthesis (Isuru R. Kumarasinghe, V. Hruby, G. Nichol, 2009).

  • Characterization of Bipyrazolic Derivatives : Missoum et al. (2013) investigated the corrosion inhibition efficiency of bipyrazolic derivatives for C38 steel in hydrochloric acid, demonstrating the relationship between molecular structure and inhibition efficiency. This study provides insight into the application of pyrazole derivatives in material science, specifically in corrosion protection (N. Missoum, A. Guendouz, N. Boussalah, B. Hammouti, A. Chetouani, M. Taleb, A. Aouniti, S. Ghalem, 2013).

  • Nano α-Al2O3 Supported Catalysts : Maleki and Ashrafi (2014) developed a novel route for synthesizing tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives using NH4H2PO4/Al2O3 as a catalyst. This study highlights the role of catalysts in enhancing the efficiency of chemical reactions, with potential applications in various fields of chemistry (B. Maleki, S. S. Ashrafi, 2014).

Applications Beyond Drug Use

  • Corrosion Inhibition : Olasunkanmi and Ebenso (2019) explored the use of quinoxaline-based propanones as corrosion inhibitors for mild steel in hydrochloric acid. Their findings indicate the potential of pyrazole derivatives in protecting metals from corrosion, an essential aspect of industrial maintenance and longevity (L. Olasunkanmi, E. Ebenso, 2019).

  • Antimicrobial Activity : El-Sonbati et al. (2016) synthesized Schiff base metal complexes with potential antimicrobial activity. Their research contributes to the development of new antimicrobial agents, highlighting the broader applications of pyrazole derivatives in addressing microbial resistance (A. El-Sonbati, M. Diab, A. El‐Bindary, G. Mohamed, Sh.M. Morgan, M. Abou‐Dobara, S. Nozha, 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve discussing how the compound interacts with biological systems or enzymes .

Safety and Hazards

This would involve discussing the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

properties

IUPAC Name

(3-methylphenyl)methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-12-5-4-6-15(9-12)11-22-17(21)7-8-19-14(3)16(10-20)13(2)18-19/h4-6,9-10H,7-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTYKKWERVCDTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC(=O)CCN2C(=C(C(=N2)C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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